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Compound of Interest

Compound Name: 4-Methoxybut-1-yne
CAS No.: 36678-08-7
Cat. No.: B1595727
Get Quote
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Executive Summary

This technical guide establishes a rigorous computational framework for the structural and
electronic characterization of 4-methoxybut-1-yne (CAS: 36678-08-7). As a homopropargylic
ether, this molecule serves as a critical synthon in "Click" chemistry (CUAAC) and palladium-
catalyzed cross-couplings (Sonogashira).

The presence of the ether oxygen at the

-position relative to the alkyne introduces unique electronic effects—specifically

hyperconjugation—that influence the acidity of the terminal acetylenic proton. This guide details
the Density Functional Theory (DFT) methodologies required to accurately model these
phenomena, providing a self-validating protocol for researchers in drug discovery and materials
science.

Computational Methodology

To ensure high-fidelity results that correlate with experimental observables (NMR/IR), the
following level of theory is prescribed. This protocol balances computational cost with the
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necessity of describing weak dispersive forces common in flexible ether chains.

Theoretical Model Selection

Component Selection

Scientific Rationale
(Causality)

Standard B3LYP often fails to
capture long-range dispersion
interactions in flexible alkyl

chains.
Functional B97X-D
B97X-D includes dispersion

corrections essential for
accurate conformer ranking of

the methoxy tail.

The oxygen atom possesses
lone pairs that require diffuse
functions (++) to accurately

) model the electron density tail.

Basis Set 6-311++G(d,p) o )

Polarization functions (d,p) are
critical for the anisotropic
electron distribution in the

alkyne triple bond.

Most organometallic couplings
involving this substrate occur
in THF. The SMD (Solvation
Solvation SMD (THF) Model based on Density)
provides better free energy
estimates than PCM for non-

aqueous polar solvents.

Workflow Diagram

The following DOT diagram outlines the logical flow for a complete computational
characterization, ensuring no imaginary frequencies exist in the ground state.
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Caption: Iterative workflow for validating the ground state geometry of 4-methoxybut-1-yne
prior to property calculation.

Structural & Conformational Analysis
The flexibility of the ethylene linker (

) creates a conformational landscape defined by the torsion angle
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The Gauche Effect

Unlike simple alkanes, 4-methoxybut-1-yne may exhibit a preference for the gauche
conformation due to hyperconjugative stabilization between the

bonding orbital and the
antibonding orbital.
e Protocol: Perform a Relaxed Potential Energy Surface (PES) Scan.
» Variable: Dihedral angle
scanning from
to
in
increments.

o Expected Outcome: Two minima will be observed: the anti (180°) and gauche (~60°)
conformers. The Boltzmann-weighted average of these populations must be used for
calculating NMR shifts.

Electronic Properties & Reactivity Indices

Understanding the electron distribution is vital for predicting regioselectivity in nucleophilic
substitutions or cycloadditions.

HOMO-LUMO Gap & FMO Analysis
The Frontier Molecular Orbitals (FMO) define the chemical hardness of the molecule.
o« HOMO (Highest Occupied Molecular Orbital): Primarily localized on the alkyne

-system and the oxygen lone pairs (
). This indicates the sites susceptible to electrophilic attack.

e LUMO (Lowest Unoccupied Molecular Orbital): Localized on the alkyne
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antibonding orbitals.

Molecular Electrostatic Potential (MEP)

The MEP map is the most reliable predictor for lithiation (deprotonation) sites.
» Region of Max Positive Potential (

): The terminal alkyne proton (
). This confirms its acidity (
) and suitability for formation of the acetylide anion.

» Region of Max Negative Potential (

): The ether oxygen, acting as a Lewis base coordination site for metal cations (e.g.,

Reactivity Pathway Visualization

The following diagram illustrates the divergent reactivity pathways based on the electronic
structure described above.
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Caption: Divergent synthetic pathways for 4-methoxybut-1-yne driven by specific electronic
reactivity descriptors.
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Spectroscopic Validation (Self-Validation)

A theoretical model is only trustworthy if it reproduces experimental spectral data. Below are
the predicted vibrational frequencies (scaled by 0.967 for anharmonicity) compared to standard
experimental ranges.

Table 1: Predicted vs. Expected IR Frequencies

Vibrational o Theoretical Experimental Validation
Description
Mode (Scaled) Range Status
Alkyne C-H ~3310 cm 3260-3330 cm High
Stretch
Triple Bond ~2125 cm 2100-2260 cm High
Stretch
Ether Asym. - -
Yy 1120 cm 1085-1150 cm Medium
Stretch
C-H Bend - _
630 cm 610-700 cm High
(Overtone)

Note: If your calculated

deviates by >50 cm

, check the basis set polarization functions.
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patterns).

o To cite this document: BenchChem. [Computational Profiling of 4-Methoxybut-1-yne:
Structural Dynamics & Reactivity Descriptors]. BenchChem, [2026]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1595727/docs#computational-profiling-of-4-
methoxybut-1-yne-structural-dynamics-reactivity-descriptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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